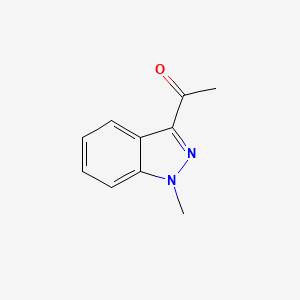

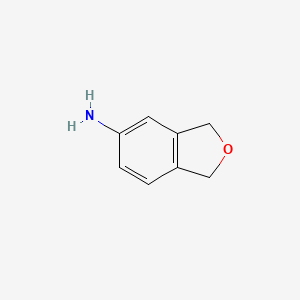

3-氨基-4-(1-吡咯烷基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .科学研究应用

Synthesis of Amides

Field

Organic Chemistry

Application

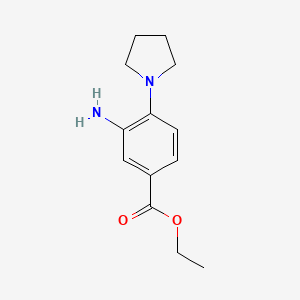

“Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate” can be used in the synthesis of primary and secondary amides. Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and material science .

Method of Application

This compound can be used in a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes at room temperature without using catalysts and other reagents . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

Results

The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .

Preparation of Aromatic Polyimides

Field

Polymer Science

Application

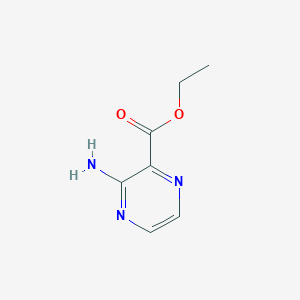

A novel diamine monomer, 4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine (PPAP), was synthesized using “Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate” as a starting material. This monomer was then used to prepare a series of aromatic polyimides .

Method of Application

The aromatic polyimides were prepared using PPAP and five aromatic dianhydrides by a two-step imidization method .

Results

The as-prepared polyimides had good solubility in high-boiling organic solvents upon heating, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP). They had outstanding thermal properties with the glass transition temperature (Tg) exceeding 354°C, as well as T5% and T10% mass loss temperature under a nitrogen atmosphere in the range of 521534°C and 544594°C, respectively . Moreover, they exhibited excellent hydrophobic properties with the contact angles ranging from 82.7 to 90.5° .

安全和危害

属性

IUPAC Name |

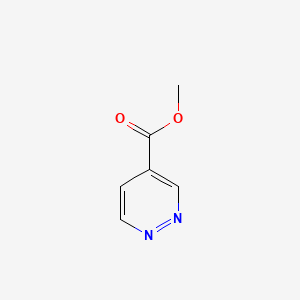

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKNIXKPDYFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)